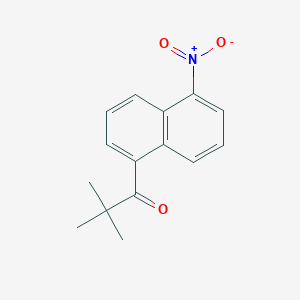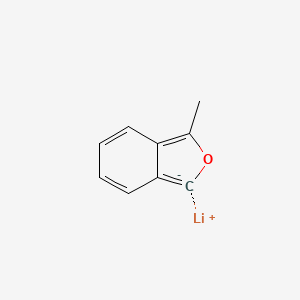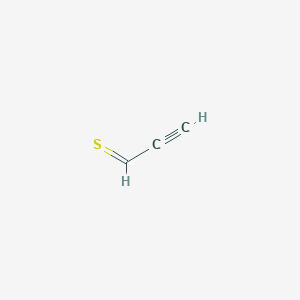
2-Propynethial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynethial is an organic compound with the molecular formula C₃H₂S It is a sulfur-containing compound characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propynethial can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynethial undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the hydrogen atoms attached to the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkynes and sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
2-Propynethial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Propynethial exerts its effects involves interactions with various molecular targets. The triple bond in the compound allows it to participate in a range of chemical reactions, including binding to enzymes and other proteins. These interactions can modulate biological pathways and lead to the observed effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
2-Propynethial can be compared with other sulfur-containing alkynes, such as:
Propargyl mercaptan: Similar in structure but with different reactivity and applications.
Ethynylthiol: Another sulfur-containing alkyne with distinct chemical properties.
Thioacetylene: Shares the alkyne functional group but differs in its sulfur atom placement.
Propiedades
Número CAS |
83797-21-1 |
|---|---|
Fórmula molecular |
C3H2S |
Peso molecular |
70.12 g/mol |
Nombre IUPAC |
prop-2-ynethial |
InChI |
InChI=1S/C3H2S/c1-2-3-4/h1,3H |
Clave InChI |
WGZLEPQSVFDOIK-UHFFFAOYSA-N |
SMILES canónico |
C#CC=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)

![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)


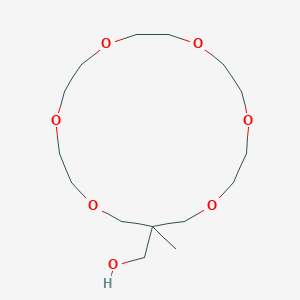
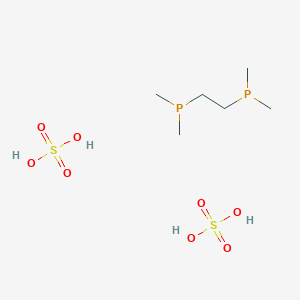
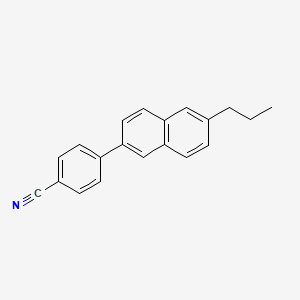
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
